Doxazosin hydrochloride

Descripción

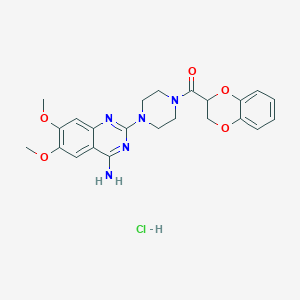

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAZIYFEPYHLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469077 | |

| Record name | Doxazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105314-71-4, 70918-01-3 | |

| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105314-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70918-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxazosin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXAZOSIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9EDC2483R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Doxazosin Hydrochloride in Cardiovascular Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of doxazosin hydrochloride, a quinazoline-derived alpha-1 adrenoceptor antagonist, with a focus on its implications for cardiovascular research. Doxazosin is a well-established therapeutic agent for hypertension and benign prostatic hyperplasia (BPH). Its cardiovascular effects, however, extend beyond simple vasodilation and encompass a complex interplay of signaling pathways, metabolic influences, and cellular processes. This document details the molecular mechanisms, summarizes key quantitative data from seminal studies, outlines relevant experimental protocols, and provides visual representations of the underlying biological processes.

Core Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

Doxazosin's primary mechanism of action is the competitive and selective inhibition of postsynaptic alpha-1 adrenergic receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that are crucial in the regulation of vascular tone. There are three subtypes of the alpha-1 adrenergic receptor: α1A, α1B, and α1D, all of which are blocked by doxazosin.[2]

In the cardiovascular system, these receptors are densely located on vascular smooth muscle cells.[3] When stimulated by endogenous catecholamines like norepinephrine and epinephrine, they initiate a signaling cascade that leads to smooth muscle contraction and, consequently, vasoconstriction. By blocking these receptors, doxazosin prevents this signaling, resulting in the relaxation of both arterial and venous smooth muscle.[3][4] This leads to a decrease in total peripheral vascular resistance and a subsequent reduction in blood pressure.[1][5] This vasodilatory effect is the cornerstone of its antihypertensive action.[6]

Signaling Pathway

The binding of an agonist to the alpha-1 adrenergic receptor activates the Gq/11 family of G proteins. This activation, in turn, stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Doxazosin, by blocking the initial receptor activation, effectively inhibits this entire downstream cascade.

Quantitative Effects on Cardiovascular Parameters

The clinical effects of doxazosin on various cardiovascular parameters have been extensively studied, most notably in the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT).

Blood Pressure Reduction

Doxazosin has been shown to be as effective as other classes of antihypertensive agents, including diuretics, beta-blockers, ACE inhibitors, and calcium channel blockers, in lowering both systolic and diastolic blood pressure.[6]

| Study/Parameter | Doxazosin Group | Comparator Group (Chlorthalidone) | Outcome |

| ALLHAT: Systolic BP | Higher by an average of 3 mmHg | Lower by an average of 3 mmHg | Doxazosin was less effective in controlling systolic BP.[7] |

| Local Study (1997-1998) | 139/80 mmHg | 144/83 mmHg (ACE Inhibitor) | Equally well-controlled BP.[8] |

Effects on Lipid Metabolism

A notable feature of doxazosin is its generally favorable effect on plasma lipid profiles, which contrasts with some other antihypertensive classes like certain diuretics and beta-blockers that can have neutral or adverse effects.[9][10] Doxazosin has been shown to decrease total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[11][12][13]

| Study/Parameter | Baseline | Post-Doxazosin Treatment | Percent Change |

| Review of Clinical Data | - | - | Total Cholesterol: -0.8% to -8.9%[9] |

| - | - | LDL Cholesterol: -9.0% to -16.9%[9] | |

| - | - | Triglycerides: -5.0% to -17.4%[9] | |

| - | - | HDL Cholesterol: +0.7% to +13.0%[9] | |

| - | - | HDL/Total Cholesterol Ratio: +3.1% to +26.3%[9] | |

| Study in Hypertensive Patients | - | - | Significant reduction in TC, LDL-C, TG, VLDL-C.[12] |

| 25.6±0.6 nm | 25.9±0.4 nm | Significant increase in mean LDL particle diameter.[14] |

Cardiovascular Outcomes and Heart Failure Risk

The ALLHAT study provided critical insights into the long-term cardiovascular outcomes associated with doxazosin. While there was no significant difference in the primary outcome of fatal coronary heart disease or nonfatal myocardial infarction compared to the diuretic chlorthalidone, the doxazosin arm of the trial was stopped early.[4][7] This was due to a significantly higher incidence of combined cardiovascular disease events, driven primarily by a doubled risk of congestive heart failure.[1][4][7]

| Outcome | Doxazosin Group (4-year rate) | Chlorthalidone Group (4-year rate) | Relative Risk (RR) [95% CI] |

| Fatal CHD or Nonfatal MI | - | - | 1.03 [0.90-1.17][4] |

| All-Cause Mortality | 9.62% | 9.08% | 1.03 [0.90-1.15][4] |

| Stroke | - | - | 1.19 [1.01-1.40][4] |

| Combined CVD Events | 25.45% | 21.76% | 1.25 [1.17-1.33][4] |

| Congestive Heart Failure | 8.13% | 4.45% | 2.04 [1.79-2.32][4] |

Pleiotropic and Alpha-1 Receptor-Independent Effects

Beyond its primary mechanism, research has revealed that doxazosin exerts several effects on the cardiovascular system that appear to be independent of alpha-1 adrenergic receptor blockade.

Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration

Doxazosin has been shown to inhibit the proliferation and migration of human vascular smooth muscle cells (VSMCs).[15] This effect was observed in response to various mitogens, including platelet-derived growth factor (PDGF), and was found to have a median inhibitory concentration (IC50) of 0.3 to 1 microM.[15] Importantly, this anti-proliferative action was not reversed by pretreatment with an irreversible alpha-1 antagonist and was also observed in cells lacking alpha-1 receptors, indicating an independent mechanism.[15]

Induction of Apoptosis

Doxazosin has been demonstrated to induce apoptosis in several cell types, including cardiomyocytes.[16] This pro-apoptotic effect in cultured cardiomyocytes was dose- and time-dependent and was not blocked by adrenergic agonists or an irreversible alpha-1 antagonist, suggesting a mechanism distinct from its primary pharmacological action.[16] This finding has been hypothesized to contribute to the increased risk of heart failure observed in the ALLHAT trial.[17]

Effects on Other Signaling Pathways

Recent studies have suggested that doxazosin can modulate other signaling pathways. For instance, it has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) signaling in breast cancer cells. In the context of angiogenesis, doxazosin has been found to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and its downstream signaling pathways, including Akt and mTOR.[18]

Experimental Protocols

Assessment of Forearm Blood Flow by Venous Occlusion Strain-Gauge Plethysmography

This technique is a gold standard for assessing vascular function in vivo and has been used to study the effects of vasoactive drugs like doxazosin.

Principle: By temporarily occluding venous outflow from the forearm while allowing arterial inflow to continue, the rate of increase in forearm volume is proportional to the arterial blood flow.

Detailed Methodology:

-

Subject Preparation: The subject lies supine with the forearm to be measured supported at a level above the heart to ensure venous drainage.[19]

-

Cuff Placement: A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation. A second cuff is placed around the upper arm to induce venous occlusion.[20]

-

Strain Gauge Placement: A mercury-in-silastic strain gauge is placed around the widest part of the forearm.[19]

-

Measurement Cycle: The upper arm cuff is inflated to approximately 40 mmHg for 10 seconds to occlude venous return without affecting arterial inflow. This is followed by a 5-second deflation period to allow for venous emptying.[19]

-

Data Acquisition: During the 10-second occlusion, the change in forearm circumference is recorded by the strain gauge. The rate of this change is used to calculate forearm blood flow, typically expressed as mL per 100 mL of forearm tissue per minute.[20]

-

Drug Infusion (Optional): For pharmacological studies, drugs can be infused into the brachial artery to assess their local effects on vascular tone.

References

- 1. Doxazosin and congestive heart failure [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial - American College of Cardiology [acc.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Validation of Heart Failure Events in the Antihypertensive and Lipid Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) Participants Assigned to Doxazosin and Chlorthalidone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Doxazosin: a new alpha 1-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Doxazosin and the ALLHAT study [medsafe.govt.nz]

- 8. academic.oup.com [academic.oup.com]

- 9. Review of the effects of doxazosin, a new selective alpha 1-adrenergic inhibitor, on lipoproteins in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 11. Effects of doxazosin on serum lipids: a review of the clinical data and molecular basis for altered lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of doxazosin on plasma lipid and lipoprotein levels in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Plasma lipid lowering effects of doxazosin, a new selective alpha1 adrenergic inhibitor for systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Doxazosin reduces prevalence of small dense low density lipoprotein and remnant-like particle cholesterol levels in nondiabetic and diabetic hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Doxazosin inhibits proliferation and migration of human vascular smooth-muscle cells independent of alpha1-adrenergic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Doxazosin induces apoptosis of cells expressing hERG K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

Doxazosin Hydrochloride: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of doxazosin hydrochloride. The information is compiled to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Molecular Structure and Identification

This compound is the salt form of doxazosin, a quinazoline derivative. It is a selective α1-adrenergic receptor antagonist.[1]

-

IUPAC Name: (4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl)(2,3-dihydro-1,4-benzodioxin-2-yl)methanone hydrochloride (1:1)[1]

-

CAS Number: 70918-01-3[1]

-

Synonyms: Doxazosin HCl, UK-33274[1]

Molecular Structure (2D Representation):

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Molecular Weight | 487.94 g/mol | [1][2][3] |

| Melting Point | 289-290 °C | [2][3] |

| pKa | 6.52 | [4] |

| Solubility | Water: Slightly soluble (0.8% at 25°C for mesylate salt) DMSO: Freely soluble (≥ 100 mg/mL) Methanol: Slightly soluble Ethanol: Slightly soluble | [2][5][6] |

| Appearance | White to off-white crystalline solid | [5] |

| Stability | Store dry, dark, and at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years). | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects primarily through the selective blockade of α1-adrenergic receptors. Additionally, it has been shown to modulate other signaling pathways, contributing to its broader pharmacological profile.

Primary Mechanism: α1-Adrenergic Receptor Antagonism

Doxazosin is a competitive α1-antagonist at the post-synaptic receptor.[7] In vascular smooth muscle, the binding of catecholamines (e.g., norepinephrine) to α1-adrenergic receptors triggers a signaling cascade that leads to vasoconstriction. Doxazosin competitively blocks these receptors, inhibiting this vasoconstrictor effect.[1][8] This results in the relaxation of both arterioles and veins, leading to a decrease in total peripheral resistance and a reduction in blood pressure.[7][9] In the prostate, this blockade relaxes the smooth muscle in the bladder neck and prostate, alleviating the symptoms of benign prostatic hyperplasia (BPH).[2][8]

Modulation of JAK/STAT Signaling

Recent studies have revealed that doxazosin can also suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[10] This pathway is integral to cellular processes like proliferation, differentiation, and apoptosis.[10] Doxazosin has been shown to inhibit the phosphorylation of JAK and STAT proteins, which in turn affects downstream signaling components such as PI3K, mTOR, and 70S6K.[10][11] This inhibition of the JAK/STAT pathway contributes to doxazosin's pro-apoptotic and anti-proliferative effects observed in various cancer cell lines.[10]

Experimental Protocols

The following sections detail standardized methodologies for determining the key chemical properties of this compound.

pKa Determination via Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent, typically a co-solvent system like water-methanol if aqueous solubility is low.

-

Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

-

Instrument Calibration:

-

Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

-

Titration Procedure:

-

Transfer a known volume (e.g., 20 mL) of the this compound solution into a reaction vessel equipped with a magnetic stirrer.

-

Add KCl solution to maintain ionic strength.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen to remove dissolved CO₂.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has passed the equivalence point and stabilized in the basic range (e.g., pH 12-12.5).

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (or by analyzing the first or second derivative of the curve).

-

The pKa is equal to the pH at the half-equivalence point.

-

Perform at least three replicate titrations to ensure accuracy and calculate the average pKa and standard deviation.

-

Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol). The excess solid ensures that equilibrium with the solid phase is achieved.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed for a period to let the excess solid settle.

-

Separate the saturated supernatant from the undissolved solid using centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the concentration of the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[12][14]

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve. This concentration represents the equilibrium solubility.

-

Melting Point Determination via Capillary Method

This method determines the melting range of a solid crystalline substance.

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Use a calibrated melting point apparatus.

-

-

Measurement:

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (e.g., 10-20°C/min) to find an approximate range.

-

Accurate Determination:

-

Place the packed capillary tube into the heating block of the apparatus.

-

Heat rapidly to a temperature about 10-20°C below the expected melting point.

-

Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[15][16]

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the last solid particle melts completely (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

-

Purity Assessment:

-

A sharp melting range (typically 0.5-1.5°C) is indicative of a pure compound. A broad or depressed melting range suggests the presence of impurities.

-

References

- 1. medkoo.com [medkoo.com]

- 2. Doxazosin Mesylate | C24H29N5O8S | CID 62978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Doxazosin [drugfuture.com]

- 4. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Doxazosin (Cardura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 9. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. bioassaysys.com [bioassaysys.com]

- 15. thinksrs.com [thinksrs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

The Cellular Pharmacodynamics of Doxazosin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxazosin hydrochloride, a quinazoline-based compound, is a well-established α1-adrenergic receptor antagonist utilized primarily in the management of hypertension and benign prostatic hyperplasia (BPH).[1] Its mechanism of action in these conditions is attributed to the relaxation of smooth muscle in blood vessels and the prostate gland, respectively.[2] However, a growing body of in vitro research has unveiled a more complex pharmacodynamic profile for doxazosin, demonstrating its ability to induce apoptosis and modulate autophagy in various cellular models, particularly in cancer cell lines. These effects often occur through pathways independent of its α1-adrenoceptor blockade, suggesting potential applications for doxazosin in oncology and other therapeutic areas.[2][3][4]

This technical guide provides an in-depth exploration of the pharmacodynamics of this compound in cellular models. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways influenced by this compound.

Core Pharmacodynamic Effects in Cellular Models

Induction of Apoptosis

Doxazosin has been shown to induce apoptosis in a variety of cell types, including prostate cancer cells (PC-3, BPH-1), breast cancer cells, and cardiomyocytes.[4][5][6] This pro-apoptotic activity is often dose- and time-dependent and can be mediated through multiple signaling cascades.

a. Death Receptor-Mediated Pathway: In prostate cancer cells, doxazosin activates the extrinsic apoptosis pathway.[5] Treatment with doxazosin leads to the upregulation of Fas/CD95 and the recruitment of Fas-associated death domain (FADD).[2][5] This assembly of the death-inducing signaling complex (DISC) results in the activation of caspase-8 and the subsequent cleavage of downstream effector caspases, such as caspase-3, ultimately leading to programmed cell death.[2][5]

b. Mitochondrial Pathway: Doxazosin also influences the intrinsic apoptosis pathway by altering the expression of Bcl-2 family proteins. Studies have shown that doxazosin can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-xL.[3][5] This shift in the Bax/Bcl-xL ratio promotes mitochondrial outer membrane permeabilization and the release of cytochrome c, a key event in the activation of the caspase cascade.

Modulation of Autophagy

Recent studies have highlighted the role of doxazosin in modulating autophagy, a cellular process of self-digestion and recycling of cellular components. In some cancer cell lines, doxazosin has been shown to induce cytotoxic autophagy, contributing to its anti-cancer effects.[3] In contrast, in hepatic stellate cells, doxazosin has been found to inhibit autophagy by activating the PI3K/Akt/mTOR signaling pathway.[7] This dual role suggests that the effect of doxazosin on autophagy is context-dependent and varies between different cell types and cellular environments. A key indicator of autophagy, the conversion of LC3-I to LC3-II, is often assessed to monitor this process.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various cellular studies on doxazosin.

Table 1: IC50 Values of Doxazosin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration (h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 23.93 | 48 | [1] |

| BT549 | Triple-Negative Breast Cancer | 24.82 | 48 | [1] |

| 4T1 | Mouse Mammary Carcinoma | 7.73 | 48 | [1] |

| PC-3 | Prostate Cancer | ~25 | 24 | [3] |

| mCRPC PC3 | Metastatic Castration-Resistant Prostate Cancer | 25.42 ± 1.42 | 72 | [9] |

| A549 | Non-Small Cell Lung Cancer | >20 | 24 | [10] |

| PC3 | Prostate Cancer | >100 (for 80% inhibition) | 72 | [11] |

| HT1376 | Bladder Cancer | >100 (for 91% inhibition) | 72 | [11] |

Table 2: Effects of Doxazosin on Apoptosis-Related Protein Expression

| Cell Line | Protein | Effect | Fold Change | Treatment Conditions | Reference |

| PC-3 | Bax | Upregulation | 2.5-fold (12h), 3-fold (24h) | 25 µM Doxazosin | [3] |

| BPH-1 | Bax | Upregulation | 2.5-fold (24h) | 25 µM Doxazosin | [3] |

| PC-3 | Fas/CD95 | Upregulation | Not specified | 25 µM Doxazosin (6h) | [3] |

| PC-3 | Bcl-xL | Downregulation | Not specified | 25 µM Doxazosin (6h) | [3] |

| Ovarian Cancer Cells | p53 | Upregulation | Not specified | In vivo xenograft model | [12] |

| Ovarian Cancer Cells | c-Myc | Downregulation | Not specified | In vivo xenograft model | [12] |

| Ovarian Cancer Cells | Bax | Upregulation | Not specified | In vivo xenograft model | [12] |

| Ovarian Cancer Cells | Bcl-2 | Downregulation | Not specified | In vivo xenograft model | [12] |

Table 3: Effects of Doxazosin on PI3K/Akt/mTOR Signaling Pathway

| Cell Line | Protein | Effect of Doxazosin | Reference |

| LX-2 (Hepatic Stellate Cells) | p-PI3K | Activation (Increase) | [7] |

| LX-2 (Hepatic Stellate Cells) | p-Akt | Activation (Increase) | [7] |

| LX-2 (Hepatic Stellate Cells) | p-mTOR | Activation (Increase) | [7] |

| Ovarian Carcinoma Cells | PI3K phosphorylation | Downregulation | [13] |

| Ovarian Carcinoma Cells | Akt phosphorylation | Downregulation | [13] |

| Ovarian Carcinoma Cells | mTOR phosphorylation | Downregulation | [13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[14]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[15][16]

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][16]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[17] Measure the absorbance at 570 nm using a microplate reader.[14]

Apoptosis Detection: Hoechst Staining

Principle: Hoechst 33342 is a fluorescent stain that binds to the minor groove of DNA. In apoptotic cells, the chromatin condenses and becomes fragmented, resulting in smaller, more brightly stained nuclei that can be visualized by fluorescence microscopy.

Protocol:

-

Cell Culture and Treatment: Plate cells on coverslips in a 6-well plate and treat with doxazosin as required.

-

Staining: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[3]

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[3]

-

Hoechst Staining: Wash with PBS and incubate with Hoechst 33342 solution (10 µg/mL in PBS) for 15 minutes at room temperature in the dark.[3]

-

Visualization: Wash with PBS and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Analysis of Protein Expression: Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol for LC3-II (Autophagy Marker):

-

Cell Lysis: After treatment with doxazosin (with or without a lysosomal inhibitor like bafilomycin A1), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[18]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (and a loading control like β-actin or GAPDH) overnight at 4°C.[18]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The conversion of LC3-I to the lower molecular weight LC3-II is indicative of autophagy induction.[19]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by doxazosin in cellular models.

Caption: Doxazosin-induced apoptosis signaling pathways.

Caption: Doxazosin's effect on the PI3K/Akt/mTOR pathway.

Caption: Experimental workflow for studying doxazosin-induced apoptosis.

Conclusion

The pharmacodynamics of this compound in cellular models extend beyond its classical role as an α1-adrenergic receptor antagonist. In vitro evidence strongly supports its ability to induce apoptosis and modulate autophagy in various cell types, particularly cancer cells. These effects are mediated by complex signaling pathways, including the Fas death receptor and PI3K/Akt/mTOR pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the multifaceted cellular effects of doxazosin. Further exploration of these non-canonical mechanisms of action may unveil novel therapeutic opportunities for this well-established drug.

References

- 1. Suppression of TNBC metastasis by doxazosin, a novel dual inhibitor of c-MET/EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Doxazosin, a Classic Alpha 1-Adrenoceptor Antagonist, Overcomes Osimertinib Resistance in Cancer Cells via the Upregulation of Autophagy as Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of doxazosin as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Growth inhibitory effect of doxazosin on prostate and bladder cancer cells. Is the serotonin receptor pathway involved? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. texaschildrens.org [texaschildrens.org]

- 16. bds.berkeley.edu [bds.berkeley.edu]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]

Doxazosin Hydrochloride vs. Prazosin Hydrochloride: A Molecular and Pharmacological Comparison

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular, physicochemical, and pharmacological differences between doxazosin hydrochloride and prazosin hydrochloride. Both are alpha-1 adrenergic receptor antagonists, a class of drugs widely used in the management of hypertension and benign prostatic hyperplasia (BPH). While structurally similar, their distinct molecular features lead to significant differences in their pharmacokinetic and pharmacodynamic profiles, impacting their clinical application and therapeutic outcomes. This document delves into these core differences, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and providing visual representations of relevant biological pathways and experimental workflows.

Molecular Structure and Physicochemical Properties

The foundational differences between doxazosin and prazosin originate from their molecular structures. Both share a common quinazoline core and a piperazine ring, which are crucial for their antagonist activity at the alpha-1 adrenoceptor. However, the key distinction lies in the acyl group attached to the piperazine ring.

-

Prazosin hydrochloride features a furan-2-ylcarbonyl group.

-

This compound possesses a 2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl group.[1]

This seemingly minor structural alteration has a profound impact on the physicochemical properties of the molecules, which in turn influences their absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of doxazosin and prazosin.

| Property | Doxazosin | Prazosin | Reference |

| Molecular Formula | C23H25N5O5 | C19H21N5O4 | [1][2] |

| Molecular Weight ( g/mol ) | 451.48 | 383.40 | [1][2] |

| Melting Point (°C) | 275-277 | 278-280 | [1][2] |

| pKa | 6.9 | 6.5 | [3] |

| LogP (Octanol/Water Partition Coefficient) | 3.1 | 1.8 | [3] |

| Water Solubility | Low | Slightly soluble | [3] |

Table 1: Physicochemical Properties of Doxazosin and Prazosin.

The larger and more complex benzodioxinyl moiety in doxazosin contributes to its higher molecular weight and increased lipophilicity (higher LogP value) compared to the furanoyl group of prazosin. This difference in lipophilicity is a critical determinant of their pharmacokinetic behavior.

Pharmacodynamics: Receptor Binding and Functional Activity

Both doxazosin and prazosin exert their therapeutic effects by selectively blocking alpha-1 adrenergic receptors. This antagonism inhibits the vasoconstrictive effects of catecholamines (e.g., norepinephrine), leading to peripheral vasodilation and a reduction in blood pressure. In the prostate, this action relaxes the smooth muscle of the bladder neck and prostatic urethra, alleviating the symptoms of BPH.

While both are potent alpha-1 antagonists, subtle differences in their affinity and selectivity for the various alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) have been investigated.

Receptor Binding Affinity

The affinity of a drug for its receptor is a key measure of its potency. This is often expressed as the inhibition constant (Ki) or the pA2 value. A lower Ki value and a higher pA2 value indicate greater binding affinity.

| Parameter | Doxazosin | Prazosin | Reference |

| pKi (α1A-adrenoceptor) | 8.9 | 9.2 | [4] |

| pKi (α1B-adrenoceptor) | 9.1 | 9.5 | [4] |

| pKi (α1D-adrenoceptor) | 8.8 | 9.1 | [4] |

| pA2 (Rabbit Aorta) | 8.68 | 9.47 | [1] |

Table 2: Comparative Receptor Binding Affinities of Doxazosin and Prazosin.

Radioligand binding studies have shown that both drugs have high affinity for all three alpha-1 adrenoceptor subtypes, with prazosin generally exhibiting slightly higher affinity than doxazosin.[1][4]

Experimental Protocol: Radioligand Binding Assay for Alpha-1 Adrenoceptor Affinity

A detailed methodology for determining the binding affinity of doxazosin and prazosin to alpha-1 adrenoceptors is outlined below. This protocol is based on competitive binding assays using a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of doxazosin and prazosin for alpha-1 adrenoceptor subtypes.

Materials:

-

Cell lines stably expressing human α1A, α1B, or α1D adrenoceptors (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-prazosin (a high-affinity alpha-1 antagonist).

-

Unlabeled competitors: this compound and prazosin hydrochloride.

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture the transfected cells to confluence.

-

Harvest the cells and homogenize them in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

Set up assay tubes containing a fixed concentration of [3H]-prazosin (typically at its Kd concentration).

-

Add increasing concentrations of the unlabeled competitor (doxazosin or prazosin) to the tubes.

-

Include tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine) to determine non-specific binding.

-

Add the membrane preparation to each tube to initiate the binding reaction.

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Pharmacokinetics: The Impact of Molecular Structure on ADME

The most significant clinical differences between doxazosin and prazosin stem from their distinct pharmacokinetic profiles, which are a direct consequence of their molecular structures.

Comparative Pharmacokinetic Data

| Parameter | Doxazosin | Prazosin | Reference |

| Bioavailability (%) | ~65 | ~60 | [3] |

| Time to Peak Plasma Concentration (Tmax) (hours) | 2-3 | 1-3 | [3] |

| Plasma Half-life (t1/2) (hours) | 22 | 2-3 | [3][5] |

| Volume of Distribution (Vd) (L/kg) | 2.5 | 0.6 | [3] |

| Plasma Protein Binding (%) | ~98 | ~97 | [3] |

| Metabolism | Extensive hepatic (O-demethylation, hydroxylation) | Extensive hepatic (demethylation, conjugation) | [3] |

Table 3: Comparative Pharmacokinetic Parameters of Doxazosin and Prazosin.

The longer half-life of doxazosin is the most clinically relevant pharmacokinetic difference.[5] This allows for once-daily dosing, which can improve patient compliance compared to the multiple daily doses required for prazosin.[5] The higher lipophilicity of doxazosin contributes to its larger volume of distribution.

Experimental Protocol: Comparative Pharmacokinetic Study in an Animal Model

The following protocol outlines a typical experimental design for a comparative pharmacokinetic study of doxazosin and prazosin in a preclinical model.

Objective: To determine and compare the key pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2, Vd, CL) of doxazosin and prazosin following oral and intravenous administration.

Animals: Male Sprague-Dawley rats (or another suitable species).

Materials:

-

This compound and prazosin hydrochloride.

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).

-

Intravenous and oral gavage administration equipment.

-

Blood collection supplies (e.g., heparinized tubes).

-

Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS).

Procedure:

-

Animal Acclimatization and Dosing:

-

Acclimatize animals to the housing conditions for at least one week.

-

Fast the animals overnight before dosing.

-

Divide the animals into four groups: Doxazosin IV, Doxazosin PO, Prazosin IV, and Prazosin PO.

-

Administer a single dose of the respective drug via the assigned route.

-

-

Blood Sampling:

-

Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

-

Process the blood samples to obtain plasma and store them at -80°C until analysis.

-

-

Plasma Sample Analysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of doxazosin and prazosin in plasma.

-

Analyze the plasma samples to determine the drug concentrations at each time point.

-

-

Pharmacokinetic Analysis:

-

Plot the mean plasma concentration-time profiles for each group.

-

Use non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate the pharmacokinetic parameters.

-

For the PO groups, calculate Tmax, Cmax, and AUC.

-

For the IV groups, calculate t1/2, Vd, and clearance (CL).

-

Calculate the oral bioavailability (F) using the formula: F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV).

-

Alpha-1 Adrenoceptor Signaling Pathway

The binding of doxazosin or prazosin to alpha-1 adrenoceptors blocks the downstream signaling cascade initiated by endogenous agonists like norepinephrine. Understanding this pathway is crucial for comprehending their mechanism of action.

Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[6][7] Activation of this pathway leads to the following key events:

-

Activation of Phospholipase C (PLC): The activated Gq protein stimulates PLC.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic/sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6][7]

-

DAG-Mediated Activation of Protein Kinase C (PKC): DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).[6][7]

The elevated intracellular calcium and activated PKC lead to the phosphorylation of various downstream targets, ultimately resulting in smooth muscle contraction. By blocking the initial binding of norepinephrine, doxazosin and prazosin prevent this entire cascade, leading to smooth muscle relaxation.

Conclusion

References

- 1. Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, doxazosin and prazosin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pa2 determination | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. An open one-year comparison of doxazosin and prazosin for mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Doxazosin--an alpha-1 receptor blocking agent in the long-term management of benign prostatic hyperplasia (Part One) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. neuron.mefst.hr [neuron.mefst.hr]

In-Vitro Effects of Doxazosin on Smooth Muscle Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro effects of doxazosin on the proliferation of smooth muscle cells (SMCs). Doxazosin, a quinazoline-based α1-adrenergic receptor antagonist, is widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH)[1][2]. Beyond its established mechanism of action in relaxing smooth muscle, a growing body of evidence reveals its direct anti-proliferative and pro-apoptotic effects on SMCs from various tissues, including vascular and bladder smooth muscle[3][4][5]. Notably, these effects often occur through pathways independent of its α1-adrenergic receptor blockade, suggesting novel therapeutic applications[3][5].

This guide summarizes key quantitative data, details common experimental protocols for studying these effects, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Effects of Doxazosin on Smooth Muscle Cell Proliferation

Doxazosin has been shown to inhibit the proliferation of various types of smooth muscle cells in a dose-dependent manner. The following tables summarize the key quantitative findings from in-vitro studies.

Table 1: Inhibitory Concentration (IC50) of Doxazosin on Smooth Muscle Cell Proliferation

| Cell Type | Stimulus | Assay | IC50 (µM) | Reference |

| Human Vascular Smooth Muscle Cells (VSMCs) | Platelet-Derived Growth Factor (PDGF) | DNA Synthesis | 0.3 - 1 | [3] |

| Human Vascular Smooth Muscle Cells (VSMCs) | Epidermal Growth Factor (EGF) | DNA Synthesis | 0.3 - 1 | [3] |

| Human Vascular Smooth Muscle Cells (VSMCs) | Thrombin | DNA Synthesis | 0.3 - 1 | [3] |

| Human Vascular Smooth Muscle Cells (VSMCs) | Angiotensin II | DNA Synthesis | 0.3 - 1 | [3] |

| Human Bladder Smooth Muscle Cells (SMCs) | 10% Fetal Bovine Serum (FBS) | BrdU Uptake | ~10 (for ~50% inhibition) | [4] |

Table 2: Percentage Inhibition of Smooth Muscle Cell Proliferation by Doxazosin

| Cell Type | Stimulus | Doxazosin Concentration (µM) | Percent Inhibition | Reference |

| Human Vascular Smooth Muscle Cells (VSMCs) | 1 nM PDGF-AB | Not Specified | 70-80% (inhibition of cell number increase) | [3] |

| Human Bladder Smooth Muscle Cells (SMCs) | 10% Fetal Bovine Serum (FBS) | 10 | ~50% (BrdU uptake) | [4][5] |

| Human Bladder Smooth Muscle Cells (SMCs) | 10% Fetal Bovine Serum (FBS) | 25 | ~90% (BrdU uptake) | [4][5] |

| Human Coronary Artery Smooth Muscle Cells (CASMCs) | 20 ng/mL PDGF + 1 µmol/L Insulin | 10 | 88% (reduction of S-phase transition) | [6] |

| Human Coronary Artery Smooth Muscle Cells (CASMCs) | 10% FBS | 10 | 52% (reduction of S-phase transition) | [6] |

Experimental Protocols

This section details the methodologies for key experiments used to assess the in-vitro effects of doxazosin on smooth muscle cell proliferation.

Cell Culture and Treatment

-

Cell Lines: Primary human vascular smooth muscle cells (VSMCs), human coronary artery smooth muscle cells (CASMCs), or human bladder smooth muscle cells (SMCs) are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or M199 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Quiescence: To synchronize the cells in the G0/G1 phase of the cell cycle, sub-confluent cells are serum-starved by incubation in a medium containing low serum (e.g., 0.4% FBS) for 24-48 hours prior to stimulation.

-

Doxazosin Treatment: Doxazosin is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO). Quiescent cells are pre-treated with various concentrations of doxazosin or vehicle control for a specified period (e.g., 30 minutes) before the addition of a mitogenic stimulus.

Cell Proliferation Assay (BrdU Incorporation)

The 5-bromo-2'-deoxyuridine (BrdU) incorporation assay is a direct measure of DNA synthesis and, consequently, cell proliferation.

-

Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can then be detected using a specific monoclonal antibody.

-

Protocol:

-

Seed smooth muscle cells in a 96-well plate and grow to sub-confluency.

-

Induce quiescence by serum starvation.

-

Pre-treat cells with doxazosin followed by stimulation with a mitogen (e.g., PDGF, FBS).

-

Add BrdU labeling solution to the culture medium and incubate for a defined period (e.g., 2-24 hours) to allow for its incorporation into the DNA of proliferating cells.

-

Fix the cells and denature the DNA, typically using an acid solution (e.g., 1-2.5 M HCl), to expose the incorporated BrdU.

-

Incubate with an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.

-

For enzymatic detection, add a substrate solution and measure the absorbance using a microplate reader. For fluorescent detection, measure the fluorescence intensity.

-

The amount of BrdU incorporation is proportional to the number of proliferating cells.

-

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide), and the fluorescence intensity of individual cells is measured as they pass through a laser beam. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

-

Protocol:

-

Culture and treat smooth muscle cells with doxazosin and mitogens as described previously.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

-

Treat the cells with RNase to degrade RNA, which can also be stained by propidium iodide.

-

Stain the cells with a propidium iodide solution.

-

Analyze the stained cells using a flow cytometer.

-

The resulting data is displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined. A block in the G1 to S transition will result in an accumulation of cells in the G0/G1 phase and a decrease in the S and G2/M phases[6].

-

Western Blot Analysis of Cell Cycle Regulatory Proteins

Western blotting is used to detect and quantify the levels of specific proteins involved in cell cycle regulation, such as Retinoblastoma protein (Rb) and cyclin A.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

After treatment with doxazosin and mitogens, lyse the smooth muscle cells to extract the total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Rb, anti-phospho-Rb, anti-cyclin A).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

The intensity of the bands corresponds to the amount of the target protein. Doxazosin has been shown to inhibit the phosphorylation of Rb and the expression of cyclin A[4].

-

Signaling Pathways of Doxazosin's Anti-Proliferative Effects

The anti-proliferative effects of doxazosin on smooth muscle cells are multifaceted and often independent of its α1-adrenergic receptor antagonism[3]. The primary mechanism involves the induction of cell cycle arrest at the G1/S transition and the promotion of apoptosis.

Induction of G1/S Cell Cycle Arrest

Doxazosin inhibits the progression of smooth muscle cells from the G1 to the S phase of the cell cycle[6]. This is achieved by modulating the activity of key cell cycle regulatory proteins:

-

Inhibition of Retinoblastoma Protein (Rb) Phosphorylation: Doxazosin prevents the hyperphosphorylation of the Retinoblastoma protein (Rb)[4][6]. Hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby preventing the transcription of genes required for S-phase entry.

-

Downregulation of Cyclin A Expression: As a consequence of E2F inhibition, the expression of cyclin A, a key regulator of S-phase progression, is decreased[4].

Induction of Apoptosis

At higher concentrations, doxazosin can induce apoptosis, or programmed cell death, in smooth muscle cells[4]. This contributes to the overall reduction in cell number. The precise signaling pathways leading to apoptosis in smooth muscle cells are still under investigation but may involve caspase activation. In bladder smooth muscle cells, doxazosin concentrations of 25 µM or greater lead to an increase in the sub-G1 DNA content, which is indicative of apoptosis[4].

Conclusion

The in-vitro evidence strongly suggests that doxazosin possesses significant anti-proliferative effects on smooth muscle cells, which are mediated, at least in part, by the induction of cell cycle arrest and apoptosis. These actions appear to be independent of its well-characterized α1-adrenergic receptor antagonism. This technical guide provides a summary of the quantitative data, detailed experimental protocols, and an overview of the signaling pathways involved, offering a valuable resource for researchers and professionals in the field of drug development and vascular biology. Further investigation into the precise molecular targets of doxazosin could unveil new therapeutic strategies for diseases characterized by excessive smooth muscle cell proliferation.

References

- 1. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Doxazosin. An update of its clinical pharmacology and therapeutic applications in hypertension and benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Doxazosin inhibits proliferation and migration of human vascular smooth-muscle cells independent of alpha1-adrenergic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of mitogenic signaling and induction of apoptosis in human bladder smooth muscle cells treated with doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. auajournals.org [auajournals.org]

- 6. Doxazosin inhibits retinoblastoma protein phosphorylation and G(1)-->S transition in human coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxazosin Hydrochloride's Affinity for Alpha-1 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of doxazosin hydrochloride for the alpha-1 adrenergic receptor subtypes. Doxazosin, a quinazoline derivative, is a potent and non-selective antagonist of α1-adrenoceptors, a property that underpins its therapeutic efficacy in the management of hypertension and benign prostatic hyperplasia (BPH). This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used to determine these properties, and the associated signaling pathways.

Quantitative Binding Affinity of Doxazosin

Doxazosin exhibits high affinity for all three subtypes of the alpha-1 adrenergic receptor: α1A, α1B, and α1D. The binding affinity is typically determined through in vitro radioligand binding assays, which quantify the ability of doxazosin to displace a radiolabeled ligand from the receptor. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.

The following table summarizes the binding affinity of doxazosin for the human α1A, α1B, and α1D adrenergic receptor subtypes. The data is derived from competitive binding studies using [3H]prazosin as the radioligand in Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptor subtypes.

| Receptor Subtype | Log KD | Ki (nM) | Cell Line | Radioligand | Reference |

| α1A-adrenoceptor | -8.58 | 2.63 | CHO | [3H]prazosin | [1] |

| α1B-adrenoceptor | -8.46 | 3.47 | CHO | [3H]prazosin | [1] |

| α1D-adrenoceptor | -8.33 | 4.68 | CHO | [3H]prazosin | [1] |

Note: Log KD values were converted to Ki values for this table. The original study presented the data as Log KD.

These values confirm that doxazosin binds with high, nanomolar affinity to all three α1-adrenoceptor subtypes, without significant selectivity for any single subtype.[1][2] This non-selective profile is a key characteristic of its pharmacological action.

Experimental Protocols: Radioligand Binding Assay

The determination of doxazosin's binding affinity for α1-adrenergic receptor subtypes is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology based on common practices in the field.

Objective:

To determine the inhibitory constant (Ki) of doxazosin for the human α1A, α1B, and α1D adrenergic receptors.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the full-length human α1A, α1B, or α1D-adrenoceptor.

-

Radioligand: [3H]prazosin, a high-affinity α1-adrenoceptor antagonist.

-

Competitor: this compound.

-

Buffers and Reagents:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

-

Equipment:

-

Cell culture supplies

-

Microplate reader (for protein quantification)

-

Liquid scintillation counter

-

Filtration apparatus (e.g., Brandel cell harvester)

-

Glass fiber filters (pre-treated with a substance like polyethyleneimine to reduce non-specific binding)

-

Methodology:

-

Cell Culture and Membrane Preparation:

-

CHO cells expressing the specific α1-adrenoceptor subtype are cultured to an appropriate density.

-

Cells are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains a fixed concentration of the radioligand ([3H]prazosin) and a fixed amount of the membrane preparation.

-

A range of concentrations of the unlabeled competitor (doxazosin) is added to the wells.

-

Total Binding: Wells containing only the radioligand and membranes.

-

Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a non-labeled antagonist (e.g., phentolamine) to saturate all specific binding sites.

-

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification of Radioactivity:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity trapped on the filters is then counted using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding at each concentration of doxazosin is calculated by subtracting the non-specific binding from the total binding.

-

The data is then plotted as the percentage of specific binding versus the log concentration of doxazosin.

-

A non-linear regression analysis is performed to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of doxazosin that inhibits 50% of the specific binding of the radioligand).

-

The Ki value for doxazosin is then calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Apoptotic Effects of Doxazosin in Prostate Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the apoptotic effects of doxazosin in prostate cancer cell lines. Doxazosin, a quinazoline-based α1-adrenoceptor antagonist, has been shown to induce apoptosis in both androgen-dependent and androgen-independent prostate cancer cells through pathways independent of its α1-adrenoceptor blocking activity.[1][2][3] This document summarizes key quantitative data, details common experimental protocols used to assess doxazosin's effects, and visualizes the signaling pathways involved.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of doxazosin on cell viability and apoptosis in various prostate cancer cell lines.

Table 1: IC50 Values of Doxazosin in Prostate Cancer Cell Lines

| Cell Line | Doxazosin Concentration (µM) | Incubation Time (hours) | Assay | Reference |

| PC-3 | 23.3 | Not Specified | Not Specified | [4] |

| PC-3 | 38.60 | 72 | MTT Assay | [4] |

| PC-3 | 25.42 ± 1.42 | 72 | CCK-8 Assay | [4][5] |

| DU-145 | 37.44 | 72 | MTT Assay | [4] |

| LNCaP | 17.2 | Not Specified | Not Specified | [4] |

| LNCaP | 28.11 | 72 | MTT Assay | [4] |

Table 2: Induction of Apoptosis by Doxazosin in Prostate Cancer Cell Lines

| Cell Line | Doxazosin Concentration (µM) | Incubation Time (hours) | Apoptosis Measurement | Key Findings | Reference |

| PC-3 | 15 | 24 | PARP Cleavage | Increased cleavage of PARP | [2] |

| PC-3 & BPH-1 | 25 | 24 & 48 | Hoechst Stain | Significant increase in apoptotic cells | [1] |

| PC-3 | 25 | 48 | TUNEL Assay | Increased percentage of apoptotic cells | [6] |

| PC-3 | Doxazosin alone | 72 | FACS | 10.99% mean apoptosis | [4][5] |

| PC-3 | Doxazosin + Abiraterone | 72 | FACS | 16.27% mean apoptosis | [4][5] |

| PC-3 & DU-145 | >10 | 48 | Cell Viability Assay | Significant loss of cell viability | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding doxazosin-induced apoptosis in prostate cancer cells.

Cell Viability Assays (MTT & CCK-8)

-

Purpose: To determine the dose-dependent effect of doxazosin on the viability of prostate cancer cells.

-

Methodology:

-

Prostate cancer cells (e.g., PC-3, DU-145, LNCaP) are seeded in 96-well plates at a specific density (e.g., 3,000-4,000 cells/well) and incubated for 24 hours.[4][5]

-

Cells are treated with a range of doxazosin concentrations (e.g., 0.1 to 100 µM) for a specified duration (e.g., 72 hours).[4][5][7]

-

For MTT assays, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[7]

-

For CCK-8 assays, a solution from the Cell Counting Kit-8 is added to each well.[4][5]

-

The formazan crystals are dissolved in a solubilization solution (for MTT), and the absorbance is measured at a specific wavelength using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.

-

Apoptosis Assays

-

Purpose: To quantify the extent of apoptosis induced by doxazosin.

-

Methodologies:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

-

Cells are treated with doxazosin and then fixed.

-

Fragmented DNA, a hallmark of apoptosis, is labeled with BrdU-dUTP by the enzyme terminal deoxynucleotidyl transferase.

-

The incorporated BrdU is then detected using an anti-BrdU antibody conjugated to a fluorescent dye.

-

The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy or flow cytometry.[2][6]

-

-

Hoechst Staining:

-

Doxazosin-treated cells are stained with Hoechst 33342, a fluorescent dye that binds to DNA.

-

Apoptotic cells are identified by their condensed and fragmented nuclei, which appear as brightly stained bodies under a fluorescence microscope.[1]

-

-

PARP (Poly (ADP-ribose) polymerase) Cleavage Assay:

-

Cell lysates from doxazosin-treated and control cells are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a membrane (Western blotting).

-

The membrane is probed with an antibody specific for PARP.

-

Cleavage of the 116 kDa PARP protein into an 89 kDa fragment by activated caspases is indicative of apoptosis.[2]

-

-

Flow Cytometry (FACS) with Annexin V/Propidium Iodide (PI) Staining:

-

Cells are treated with doxazosin.

-

Cells are harvested and stained with FITC-conjugated Annexin V and PI.

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

-

PI is a fluorescent dye that stains the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

-

-

Western Blot Analysis

-

Purpose: To detect changes in the expression and activation of proteins involved in apoptotic signaling pathways.

-

Methodology:

-

Prostate cancer cells are treated with doxazosin for various time points.

-

Total cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., Bax, caspase-8, caspase-3, FADD).[1]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescence detection system.[1]

-

Caspase Activity Assays

-

Purpose: To measure the enzymatic activity of key executioner caspases (e.g., caspase-3) and initiator caspases (e.g., caspase-8).

-

Methodology:

-

Cell lysates from doxazosin-treated cells are prepared.

-

The lysate is incubated with a specific colorimetric or fluorometric substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8).

-

The cleavage of the substrate by the active caspase releases a chromophore or fluorophore.

-

The absorbance or fluorescence is measured over time to determine the caspase activity.[1][3][8]

-

Signaling Pathways and Visualizations

Doxazosin induces apoptosis in prostate cancer cells through multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Doxazosin-Induced Death Receptor Pathway